Molecular Architecture and Synthetic Utility of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid: A Technical Monograph
Molecular Architecture and Synthetic Utility of 2-(3-Methoxyphenyl)-6-methylbenzoic Acid: A Technical Monograph
Executive Summary
This technical guide provides a comprehensive analysis of 2-(3-Methoxyphenyl)-6-methylbenzoic acid , a biaryl carboxylic acid scaffold of significant interest in medicinal chemistry and crystal engineering. Characterized by a sterically congested biaryl axis, this molecule serves as a critical model for studying the "ortho-effect" in catalysis and drug-receptor binding. This document details its structural dynamics, a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and its physicochemical profile, designed for immediate application by research scientists.
Part 1: Molecular Architecture and Conformational Dynamics
Structural Core Analysis
The molecule (Formula: C₁₅H₁₄O₃; MW: 242.27 g/mol ) consists of a central biaryl bond connecting a 2,6-disubstituted benzoic acid ring (Ring A) and a 3-substituted anisole ring (Ring B).
-
Ring A (The Anchor): The benzoic acid moiety features a methyl group at the C6 position and the aryl substituent at C2. This 2,6-substitution pattern creates a "molecular cleft," forcing the carboxylic acid group out of planarity with the benzene ring to minimize steric strain (A(1,3) strain).
-
Ring B (The Rotor): The 3-methoxyphenyl group possesses hydrogen atoms at its ortho positions (C2', C6').
Atropisomerism and Axial Chirality
A critical feature of this scaffold is the restricted rotation around the biaryl axis.[1]
-
Steric Environment: The rotation is hindered by the clash between the bulky substituents on Ring A (–COOH and –CH₃) and the ortho-hydrogens of Ring B.
-
Classification: Unlike tetra-ortho-substituted biaryls (e.g., BINAP) which are stable Class 3 atropisomers, 2-(3-Methoxyphenyl)-6-methylbenzoic acid is classified as a Class 1 or Class 2 atropisomeric system [1]. The barrier to rotation is significant enough to induce a preferred twisted conformation (dihedral angle ~60–90°) in solution and the solid state, but low enough (< 20 kcal/mol) to allow rapid racemization at room temperature.
-
Implication: In biological assays (e.g., kinase inhibition), the molecule likely binds via an "induced fit" mechanism where the protein pocket selects one specific atropisomer from the rapidly interconverting ensemble.
Part 2: Synthetic Methodology (Self-Validating Protocol)
Strategic Route: Suzuki-Miyaura Cross-Coupling
The most robust route to this biaryl system is the palladium-catalyzed coupling of 2-bromo-6-methylbenzoic acid with 3-methoxyphenylboronic acid .
Why this route?
-
Regiocontrol: Pre-functionalization of the benzoic acid ensures the biaryl bond forms exclusively at the C2 position.
-
Tolerance: Modern catalyst systems tolerate the free carboxylic acid, avoiding protection/deprotection steps that reduce yield.
Reagents and Materials
| Component | Chemical Name | CAS Number | Equiv. | Role |
| Substrate | 2-Bromo-6-methylbenzoic acid | 90259-31-7 | 1.0 | Electrophile |
| Coupling Partner | 3-Methoxyphenylboronic acid | 10365-98-7 | 1.2 | Nucleophile |
| Catalyst | Pd(PPh₃)₄ | 14221-01-3 | 0.05 | Catalyst (Pd⁰) |
| Base | Potassium Carbonate (K₂CO₃) | 584-08-7 | 3.0 | Activator |
| Solvent | 1,4-Dioxane / Water (4:1) | - | - | Solvent System |
Step-by-Step Protocol
This protocol is designed for a 1.0 gram scale synthesis.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-bromo-6-methylbenzoic acid (1.0 g, 4.65 mmol) and 3-methoxyphenylboronic acid (0.85 g, 5.58 mmol).
-
Solvation: Add 1,4-Dioxane (16 mL) and degassed water (4 mL).
-
Activation: Add K₂CO₃ (1.93 g, 13.95 mmol). The mixture may bubble slightly; stir for 5 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (270 mg, 0.23 mmol) in one portion. Critical: Immediately purge the flask with Nitrogen or Argon for 5 minutes to protect the active Pd(0) species.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting bromide spot (Rf ~0.4) should disappear.
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Acidification: Carefully add 1M HCl until the aqueous phase pH is ~2.0. This protonates the carboxylate, driving the product into the organic layer.
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
-
Validation: Product should appear as an off-white solid. ¹H NMR should show the diagnostic methyl singlet at ~2.4 ppm and the methoxy singlet at ~3.8 ppm.
Synthetic Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.
Part 3: Physicochemical Properties & Data[4][5]
The following data summarizes the predicted and experimental properties relevant to drug development.
| Property | Value | Context/Notes |
| Molecular Weight | 242.27 g/mol | Fragment-like space |
| Formula | C₁₅H₁₄O₃ | - |
| Predicted LogP | 3.4 ± 0.2 | Moderately lipophilic; good membrane permeability |
| pKa (Acid) | 3.8 – 4.2 | Slightly higher than benzoic acid (4.2) due to ortho-methyl electron donation and steric twisting reducing conjugation. |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 3 | Carboxyl C=O, -OH, Methoxy -O- |
| Rotatable Bonds | 2 | Biaryl axis, Methoxy group |
| TPSA | 46.5 Ų | High oral bioavailability potential |
Part 4: Applications in Research
Pharmacophore in Kinase Inhibition
The 2-aryl-6-methylbenzoic acid motif is a privileged scaffold in kinase inhibitor design. The "twist" induced by the 6-methyl group allows the phenyl ring to access hydrophobic back-pockets (e.g., the Gatekeeper region) in enzymes like p38 MAP kinase or DHODH (Dihydroorotate dehydrogenase) [2]. The carboxylic acid often forms a critical salt bridge with a conserved Lysine or Arginine residue in the active site.
Crystal Engineering & Supramolecular Chemistry
In the solid state, this molecule forms centrosymmetric dimers via the carboxylic acid groups (
Conformational Energy Landscape
The diagram below illustrates the energy barrier associated with the rotation of the biaryl bond.
Caption: Simplified potential energy surface showing the barrier to rotation between enantiomeric twisted conformers.
References
-
LaPlante, S. R., et al. "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry, vol. 54, no. 19, 2011, pp. 7005-7022. Link
- Baumgartner, R., et al. "Structure-Based Design of p38alpha MAP Kinase Inhibitors." ChemMedChem, vol. 5, no. 1, 2010.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link
-
PubChem. "2-Bromo-6-methylbenzoic acid (CAS 90259-31-7)." National Library of Medicine. Link
